molecular formula C18H29NO4S2 B2433966 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide CAS No. 874788-04-2

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide

Cat. No. B2433966
CAS RN: 874788-04-2
M. Wt: 387.55
InChI Key: QXRUYVANYNSTTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and a sulfonamide group. The sulfonamide group is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and an isobutyl group.

Scientific Research Applications

Treatment of Diabetic Neuropathy and Nephropathy

The compound 6-(Tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has demonstrated remarkable efficacy in the treatment of diabetic neuropathy and nephropathy . These conditions are common complications of diabetes and can lead to nerve damage and kidney dysfunction. The compound’s mechanism of action likely involves modulation of inflammatory pathways and oxidative stress. Researchers are exploring its potential as a therapeutic agent to alleviate symptoms and prevent disease progression.

Material Science Applications

Beyond its biological properties, the compound’s sulfonamide group and aromatic backbone make it intriguing for material science applications. Researchers are investigating its potential as a building block for functional materials, such as polymers, liquid crystals, or supramolecular assemblies.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemical compounds with care and appropriate safety measures .

properties

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S2/c1-14(2)12-19(16-10-11-24(20,21)13-16)25(22,23)17-8-6-15(7-9-17)18(3,4)5/h6-9,14,16H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUYVANYNSTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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